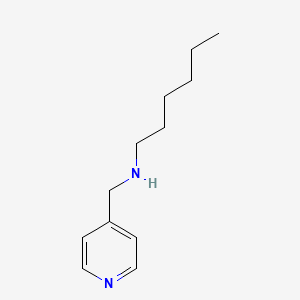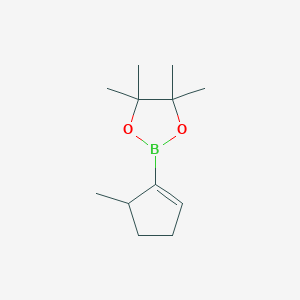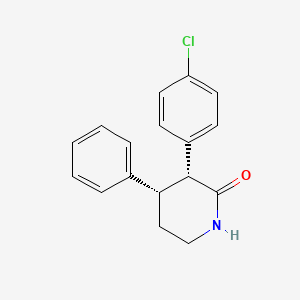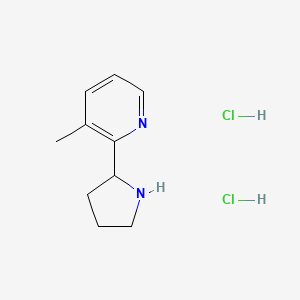
4,5-Bis(octyloxy)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(octyloxy)benzene-1,2-diamine: is an organic compound with the molecular formula C22H38N2O2 This compound is characterized by the presence of two octyloxy groups attached to a benzene ring, which is further substituted with two amino groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(octyloxy)benzene-1,2-diamine typically involves the following steps:
Nucleophilic Substitution: The starting material, 4,5-dibromo-1,2-diaminobenzene, undergoes nucleophilic substitution with octanol in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(octyloxy)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkoxy or acyl derivatives.
Scientific Research Applications
Chemistry: 4,5-Bis(octyloxy)benzene-1,2-diamine is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and polymers.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5-Bis(octyloxy)benzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The octyloxy groups may influence the compound’s solubility and membrane permeability, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
1,2-Bis(octyloxy)benzene: Similar structure but lacks the amino groups.
4,5-Dimethyl-1,2-diaminobenzene: Similar amino substitution but with methyl groups instead of octyloxy groups.
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene: Contains bromomethyl groups instead of amino groups.
Uniqueness: 4,5-Bis(octyloxy)benzene-1,2-diamine is unique due to the presence of both octyloxy and amino groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
86723-23-1 |
|---|---|
Molecular Formula |
C22H40N2O2 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
4,5-dioctoxybenzene-1,2-diamine |
InChI |
InChI=1S/C22H40N2O2/c1-3-5-7-9-11-13-15-25-21-17-19(23)20(24)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16,23-24H2,1-2H3 |
InChI Key |
YYQJDPJYIZPQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)N)N)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)








![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)
